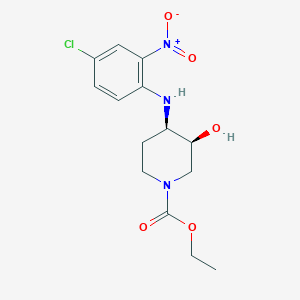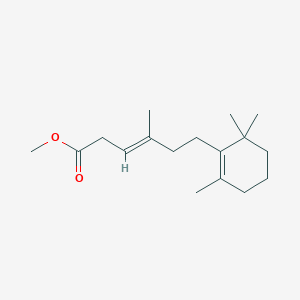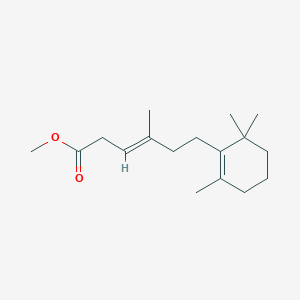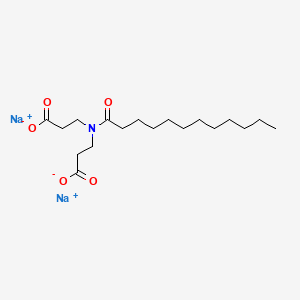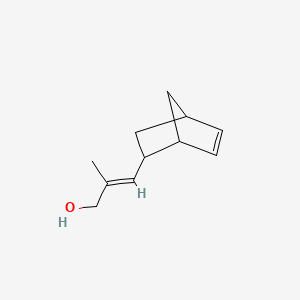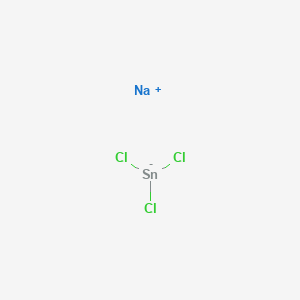![molecular formula C16H24N2O2 B12673937 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 94213-28-2](/img/structure/B12673937.png)
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexane ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Chlorinated solvents like dichloromethane
Catalysts: Tertiary amines or metal chlorides
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous feeding of reactants and removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Methanol, ethanol, and other primary alcohols.
Polyols: Glycerol, ethylene glycol.
Catalysts: Dibutyltin dilaurate, stannous octoate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes for coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the formation of covalent bonds with nucleophilic groups such as hydroxyl, amine, and thiol groups. This reactivity is due to the electrophilic nature of the isocyanate groups, which readily react with nucleophiles to form stable urethane or urea linkages. The molecular targets include proteins, enzymes, and other biomolecules containing nucleophilic functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(cyclohexyl isocyanate)
- 1,1’-Methylenebis(4-isocyanatocyclohexane)
- Bis(4-isocyanatocyclohexyl)methane
Uniqueness
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polyurethanes with desirable mechanical and chemical properties makes it valuable in various industrial applications.
Propiedades
Número CAS |
94213-28-2 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
4-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h12-16H,2-9H2,1H3 |
Clave InChI |
CCDZNBDQBSSRAO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1CC2CCCCC2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


